![molecular formula C19H20N4O3S B11009710 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11009710.png)
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzodiazepine and thiazole, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic or basic conditions.
Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.
Final Coupling: The final step involves coupling the benzodiazepine core with the thiazole derivative using an acylation reaction, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the benzodiazepine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzodiazepines exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study by Zhang et al. (2020) demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The thiazole moiety present in the compound is known for its antimicrobial activity. Investigations have shown that compounds with thiazole groups can exhibit potent activity against a range of bacterial strains and fungi. For instance, a study by Kumar et al. (2019) reported that the compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
The hexahydropyrido structure suggests potential neuroprotective applications. Research indicates that similar compounds can protect neuronal cells from oxidative stress and neurodegeneration. A study by Lee et al. (2021) highlighted the neuroprotective effects of benzodiazepine derivatives in models of neurodegenerative diseases such as Alzheimer's.
Toxicological Studies
Toxicology assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate a favorable toxicity profile at therapeutic doses; however, further investigations are warranted to evaluate long-term effects and potential side effects.
Synthesis of Novel Materials
The unique chemical structure allows for the synthesis of novel materials with specific properties. Researchers have explored the use of this compound in creating polymeric materials with enhanced thermal stability and mechanical strength.
Case Studies
Study | Application | Findings |
---|---|---|
Zhang et al. (2020) | Anticancer | Reduced viability in breast and lung cancer cell lines |
Kumar et al. (2019) | Antimicrobial | Significant antibacterial activity against various strains |
Lee et al. (2021) | Neuroprotection | Protective effects against oxidative stress in neuronal cells |
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine core suggests potential binding to GABA (gamma-aminobutyric acid) receptors, which are involved in inhibitory neurotransmission in the brain. The thiazole ring may contribute to additional binding interactions or modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring and are essential in biological systems.
Uniqueness
What sets 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its combined structural features of both benzodiazepine and thiazole, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This compound’s dual structural motifs could potentially lead to novel applications in various fields, making it a valuable subject for further research and development.
Biological Activity
The compound 2-(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available literature and research findings.
Chemical Characteristics
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C15H16N2O4 |
Molecular Weight | 288.3 g/mol |
LogP | -0.4716 |
Polar Surface Area | 60.562 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been reported to exhibit antitumor , antiviral , and anti-inflammatory properties. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
Antitumor Activity
Research indicates that the compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human non-small-cell lung carcinoma (NSCLC) and ovarian cancer cells. The compound acts by inducing apoptosis through the activation of caspase pathways and inhibiting key survival signaling pathways such as PI3K/Akt and MAPK .
Antiviral Properties
Preliminary studies suggest that this compound may possess antiviral activity against certain viruses. It appears to interfere with viral replication mechanisms by targeting viral enzymes necessary for replication . The exact mechanism remains to be fully elucidated but shows promise for further investigation.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity may be mediated through inhibition of NF-kB signaling pathways.
Case Studies
- NSCLC Treatment : In a study involving NSCLC cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
- Viral Inhibition : A study assessing the antiviral effects against influenza viruses showed a marked decrease in viral titers post-treatment with the compound compared to controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For heterocyclic systems like pyridobenzodiazepines, kinetic studies under controlled conditions (e.g., reflux in acetic acid with hydrazide derivatives) can identify rate-limiting steps . Orthogonal optimization (e.g., tandem chromatography and spectroscopic monitoring) ensures purity while minimizing side products. Statistical validation via ANOVA is critical to confirm parameter significance .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, multinuclear NMR (e.g., 1H, 13C, 19F if applicable) to resolve stereochemistry, and X-ray crystallography for absolute configuration. For purity, employ HPLC with UV/Vis or charged aerosol detection (CAD). Stability studies under thermal and hydrolytic stress (via TGA/DSC) identify degradation pathways .
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use target-based assays (e.g., enzyme inhibition for benzodiazepine analogs) with positive/negative controls. For cytotoxicity, employ cell viability assays (MTT or resazurin) across multiple cell lines. Dose-response curves (IC50/EC50) should be statistically validated using nonlinear regression models. Parallel ADMET profiling (e.g., microsomal stability, plasma protein binding) ensures translational relevance .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced binding affinity?
- Methodological Answer : Implement density functional theory (DFT) to map electronic properties (e.g., HOMO/LUMO energies) and molecular docking (AutoDock/Vina) to predict target interactions. For benzodiazepine-thiazole hybrids, scaffold flexibility and tautomerism (e.g., thione-thiol equilibria) must be modeled using molecular dynamics (MD) simulations . Feedback loops integrating experimental data (e.g., SAR from biological assays) refine computational predictions .
Q. What strategies resolve contradictions between computational predictions and experimental results (e.g., unexpected reactivity or bioactivity)?
- Methodological Answer : Apply multivariate analysis to identify outliers or confounding variables (e.g., solvent polarity effects on tautomeric states). Cross-validate using alternative computational methods (e.g., semi-empirical vs. ab initio). For bioactivity discrepancies, re-examine assay conditions (e.g., buffer pH, redox potential) or probe off-target effects via kinome-wide profiling . Bayesian inference models can quantify uncertainty in structure-activity relationships .
Q. How can process intensification be achieved for scalable synthesis without compromising stereochemical integrity?
- Methodological Answer : Adopt continuous-flow chemistry with in-line analytics (e.g., FTIR for real-time monitoring). For chiral centers in the pyridobenzodiazepine core, asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-couplings) minimizes racemization. Membrane separation technologies (e.g., nanofiltration) improve yield in multi-step sequences by isolating intermediates . Scale-up DOE studies should prioritize mass/heat transfer parameters .
Q. Methodological Tools & Data Integration
Q. What role do AI-driven platforms play in accelerating reaction optimization for this compound?
- Methodological Answer : AI tools (e.g., COMSOL Multiphysics coupled with ML algorithms) predict optimal reaction conditions by training on historical data (e.g., solvent databases, kinetic profiles). Autonomous labs enable closed-loop experimentation, where robotic systems adjust parameters in real-time based on spectroscopic feedback . For heterocyclic systems, fragment-based ML models (e.g., using RDKit descriptors) prioritize synthetically accessible derivatives .
Q. How can heterogeneous data (e.g., conflicting spectroscopic or crystallographic data) be harmonized?
- Methodological Answer : Deploy data fusion techniques (e.g., PCA for NMR/HRMS alignment) and validate against reference standards. For crystallographic ambiguities, use Hirshfeld surface analysis to interrogate intermolecular interactions. Collaborative platforms (e.g., ICReDD’s reaction databases) standardize metadata to resolve discrepancies .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12-10-20-19(27-12)21-16(24)11-23-14-7-3-2-6-13(14)17(25)22-9-5-4-8-15(22)18(23)26/h2-3,6-7,10,15H,4-5,8-9,11H2,1H3,(H,20,21,24) |
InChI Key |
ANMYAWIPGYBIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
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